3-Chloro-4-cyclopropyl-1,2,5-thiadiazole
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Overview
Description
3-Chloro-4-cyclopropyl-1,2,5-thiadiazole is a heterocyclic compound featuring a thiadiazole ring substituted with a chlorine atom and a cyclopropyl group
Mechanism of Action
Target of Action
It’s known that 1,3,4-thiadiazole derivatives have a broad spectrum of biological activities, including antibacterial and antifungal properties . They are known to interact strongly with various biological targets due to their mesoionic nature .
Mode of Action
1,3,4-thiadiazole derivatives are known to cross cellular membranes due to their relatively good liposolubility, attributed to the presence of the sulfur atom . They can strongly interact with biomolecules such as proteins and DNA .
Biochemical Pathways
1,3,4-thiadiazole derivatives are known to have various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The mesoionic nature of 1,3,4-thiadiazole derivatives allows them to cross cellular membranes, which could potentially influence their absorption and distribution .
Result of Action
1,3,4-thiadiazole derivatives are known to have antibacterial and antifungal activities . This suggests that they may inhibit the growth of certain bacteria and fungi, although the specific effects would depend on the organism and the environmental conditions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Chloro-4-cyclopropyl-1,2,5-thiadiazole. For instance, the pH of the environment could potentially affect the compound’s ionization state, which in turn could influence its absorption, distribution, and interaction with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-cyclopropyl-1,2,5-thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with thiocarbonyl diimidazole, followed by chlorination using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Substitution Reactions: The chlorine atom in this compound can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction reactions, depending on the reagents used.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a suitable solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of derivatives with different functional groups replacing the chlorine atom.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiadiazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as anticancer agents.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Comparison with Similar Compounds
- 5-Chloro-3-cyclopropyl-1,2,4-thiadiazole
- 2-Chloro-1,3,4-thiadiazole
- 5-Chloro-3-methyl-1,2,4-thiadiazole
Comparison: 3-Chloro-4-cyclopropyl-1,2,5-thiadiazole is unique due to the position of the chlorine atom and the presence of the cyclopropyl group. These structural features can influence its reactivity and interactions with other molecules, making it distinct from other thiadiazole derivatives.
Properties
IUPAC Name |
3-chloro-4-cyclopropyl-1,2,5-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2S/c6-5-4(3-1-2-3)7-9-8-5/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIDGRAAHFYMTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NSN=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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